The compound 4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide is a complex organic molecule that has garnered interest for its potential pharmacological applications. This compound is classified as a GPR119 receptor agonist, which indicates its role in modulating the activity of this specific receptor involved in metabolic processes such as glucose homeostasis and insulin secretion.
The compound is primarily sourced from patent literature that describes its synthesis and potential applications. It falls under the category of thienopyrimidines, a class of organic compounds known for their diverse biological activities. The GPR119 receptor is implicated in various physiological functions, including the regulation of bone mass and glucose metabolism, making this compound a subject of research for treating conditions like osteoporosis and diabetes .
The synthesis of 4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide typically involves multiple steps that include:
The specific reaction conditions (temperature, solvents, catalysts) and purification methods (chromatography techniques) are crucial for optimizing yield and purity. Detailed protocols can be found in patent documents that outline these synthetic pathways .
The molecular structure of the compound can be represented by its chemical formula:
This indicates the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. The structural representation reveals functional groups such as dioxo and carboxamide that are pivotal for its biological activity.
The molecular weight is approximately 398.55 g/mol. The three-dimensional conformation can be analyzed using computational chemistry tools to predict its interaction with biological targets.
The compound may undergo various chemical reactions typical for organic molecules:
Understanding these reactions is essential for predicting stability under physiological conditions and potential metabolic pathways within biological systems.
As a GPR119 receptor agonist, this compound activates the GPR119 receptor leading to increased intracellular cyclic adenosine monophosphate levels. This action enhances insulin secretion in response to glucose levels and promotes glucagon-like peptide 1 release from intestinal cells .
Research indicates that GPR119 activation contributes to improved glucose tolerance and insulin sensitivity in animal models, suggesting potential therapeutic benefits in managing type 2 diabetes and obesity-related conditions.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties thoroughly.
The primary applications of 4-({1-[(3-methylphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)-N-pentylcyclohexane-1-carboxamide include:
CAS No.: 10484-09-0
CAS No.: 178557-21-6
CAS No.:
CAS No.: 51068-94-1
CAS No.:
CAS No.: 75023-40-4